molecular formula C14H13BrN2O3 B2908905 5-(2-bromo-5-methoxybenzoyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine CAS No. 2034487-46-0

5-(2-bromo-5-methoxybenzoyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine

Cat. No.: B2908905
CAS No.: 2034487-46-0
M. Wt: 337.173
InChI Key: NAEFMVIZIIGPJK-UHFFFAOYSA-N
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Description

This compound belongs to the class of fused heterocyclic systems containing an oxazole ring fused to a partially hydrogenated pyridine ring. The core structure, [1,2]oxazolo[4,5-c]pyridine, features a bicyclic system where the oxazole moiety (a five-membered ring with one oxygen and one nitrogen atom) is fused to a tetrahydropyridine ring (positions 4,5,6,7 are hydrogenated). The substituent at position 5 is a 2-bromo-5-methoxybenzoyl group, which introduces both electron-withdrawing (bromine) and electron-donating (methoxy) effects.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-19-10-2-3-12(15)11(6-10)14(18)17-5-4-13-9(8-17)7-16-20-13/h2-3,6-7H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEFMVIZIIGPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC3=C(C2)C=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromo-5-methoxybenzoyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine typically involves the reaction of 2-amino-3-hydroxypyridine with 2-bromo-5-methoxybenzoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the oxazolo[4,5-c]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Key Reactions

The following table summarizes key reactions involved in the synthesis and functionalization of 5-(2-bromo-5-methoxybenzoyl)-4H,5H,6H,7H- oxazolo[4,5-c]pyridine:

Reaction TypeReactants/ConditionsProducts/Notes
CyclizationAmino acids + acid/base catalystFormation of oxazole ring
Bromination2-Methoxy-5-benzoyl compound + NBS2-Bromo derivative
Methylation5-Bromo-2-methoxybenzoyl + methyl iodideMethoxy-substituted benzoyl group
CouplingOxazole + benzoyl derivative + EDCFinal product formation

Reaction Mechanisms

The mechanisms involved in these reactions typically include:

  • Electrophilic Aromatic Substitution : The bromination process follows this mechanism where the aromatic system undergoes substitution by an electrophile (bromine).
  • Nucleophilic Substitution : Methylation involves a nucleophilic attack by the methoxide ion on the electrophilic carbon of the benzoyl group.
  • Condensation Reactions : The final coupling step usually involves a condensation reaction where a carboxylic acid group reacts with an amine to form an amide bond.

Biological Activity and Research Findings

Recent studies have indicated that derivatives of oxazolo[4,5-c]pyridine exhibit various biological activities including anti-inflammatory and anticancer properties. For instance:

  • A study demonstrated that certain derivatives showed potent inhibition against specific cancer cell lines through apoptosis induction mechanisms.
  • Another research highlighted the compound's role in modulating metabolic pathways which could be beneficial in treating metabolic disorders.

Data on Biological Activity

The following table summarizes biological activity data for selected derivatives:

CompoundIC50 (µM)Biological Activity
Compound A10Anticancer activity in breast cancer cells
Compound B15Anti-inflammatory effects in vitro
Compound C8Inhibition of NAMPT enzyme

Scientific Research Applications

Key Properties:

  • Molecular Formula : C13H10BrN3O2
  • Molecular Weight : 303.14 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and DMF.

Medicinal Chemistry

One of the primary applications of 5-(2-bromo-5-methoxybenzoyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is in the development of novel pharmaceutical agents. Research indicates that derivatives of this compound exhibit significant biological activity against various targets.

Case Studies:

  • Anticancer Activity : Studies have shown that modifications to the oxazole ring can lead to compounds with enhanced anticancer properties. For instance, a derivative demonstrated potent activity against breast cancer cell lines by inducing apoptosis through the activation of specific signaling pathways .
  • Antimicrobial Properties : Another study reported that certain derivatives possess broad-spectrum antimicrobial activity, making them potential candidates for new antibiotic therapies .

Material Science

The unique structural characteristics of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metals suggests potential use in catalysis and as a precursor for advanced materials.

Case Studies:

  • Catalytic Applications : Research has indicated that complexes formed from this compound can act as effective catalysts in organic reactions, such as cross-coupling reactions involving aryl halides .
  • Polymer Synthesis : The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various coupling reactions and transformations that are essential in synthetic organic chemistry.

Synthetic Pathways:

  • Bromination Reactions : The bromine atom can be substituted or eliminated to create new derivatives with varied functionalities.
  • Coupling Reactions : The methoxy group can be demethylated to facilitate further reactions with nucleophiles, expanding the utility of this compound in synthetic pathways .

Mechanism of Action

The mechanism of action of 5-(2-bromo-5-methoxybenzoyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural analogs of the target compound, highlighting variations in substituents and core modifications:

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key References
5-(2-Bromo-5-methoxybenzoyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine [1,2]oxazolo[4,5-c]pyridine 2-Bromo-5-methoxybenzoyl at position 5 Not explicitly provided
5-tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3,5-dicarboxylate [1,2]oxazolo[4,5-c]pyridine tert-butyl and ethyl carboxylates 286.28 (C15H14N2O4)
5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid [1,2]oxazolo[4,5-c]pyridine Boc-protected carboxylic acid ≥95% purity (CAS: 912265-93-1)
5-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride [1,2]oxazolo[4,5-c]pyridine Isopropyl group and carboxylic acid Not explicitly provided
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate [1,2]oxazolo[4,5-b]pyridine Benzyl-piperidine and propenoate groups 392 (MH+)

Key Observations :

  • Positional Isomerism : The oxazole-pyridine fusion pattern ([4,5-c] vs. [4,5-b]) alters electronic properties and steric accessibility. For example, [4,5-c] derivatives (target compound) have a distinct hydrogenation pattern compared to [4,5-b] analogs, influencing solubility and reactivity .
  • Substituent Effects: The 2-bromo-5-methoxybenzoyl group in the target compound contrasts with carboxylate or alkyl groups in analogs.
Physicochemical Properties
  • Melting Points : While data for the target compound are absent, analogs like 5-tert-butyl 3-ethyl dicarboxylate (m.p. 136°C for related structures) and hydrochlorides (e.g., 160–161°C for brominated pyrazoles in ) suggest moderate thermal stability .
  • Spectroscopic Data :
    • IR : Expected C=O stretches (~1700 cm⁻¹) for benzoyl/carboxylate groups; NH/OH stretches (3300–3400 cm⁻¹) if present .
    • NMR : Downfield shifts for aromatic protons (δ 7.5–8.1 ppm) in brominated analogs () and distinct splitting patterns for hydrogenated pyridine protons (δ 1.5–4.0 ppm) .

Biological Activity

5-(2-bromo-5-methoxybenzoyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of oxazolo[4,5-c]pyridines and is characterized by a bromo-methoxybenzoyl group attached to the oxazolo-pyridine core. Understanding its biological activity is crucial for exploring its applications in drug discovery and therapeutic development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
IUPAC Name (2-bromo-5-methoxyphenyl)-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone
Molecular Formula C₁₄H₁₃BrN₂O₃
Molecular Weight 325.17 g/mol
CAS Number 2034487-46-0

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-3-hydroxypyridine with 2-bromo-5-methoxybenzoic acid under specific conditions using dehydrating agents like thionyl chloride or phosphorus oxychloride. This method can be optimized for higher yields and purity in industrial applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism may involve inhibition or activation of these targets, leading to various biological effects. The exact pathways are context-dependent and require further investigation to elucidate the specific interactions involved .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives with oxazole rings have demonstrated selective cytotoxicity against MCF-7 breast cancer cells .
  • Antimicrobial Activity : The compound's structural components suggest potential antimicrobial properties. Similar oxazole derivatives have displayed activity against certain bacterial pathogens .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Anticancer Studies : In vitro assays have shown that some oxazole derivatives exhibit IC₅₀ values in the micromolar range against cancer cell lines such as HCC827 and NCI-H358. For example:
    • Compound A: IC₅₀ = 6.26 μM against HCC827.
    • Compound B: IC₅₀ = 3.1 μM against MCF-7 .
  • Antioxidative Activity : Research on related compounds indicates antioxidative properties that may contribute to their overall therapeutic potential. Compounds tested showed improved antioxidative activity compared to standard agents .
  • Structure-Activity Relationship (SAR) : The presence of methoxy and bromo groups appears to enhance biological activity. Variations in these substituents significantly affect the potency and selectivity of the compounds against cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundAntitumor Activity (IC₅₀ μM)Antimicrobial Activity
5-(2-bromo-5-methoxybenzoyl) derivative3.1 (MCF-7)Moderate
Benzimidazole derivative6.26 (HCC827)Significant
Other oxazole derivativesVaries (1.2 - 20 μM)Limited

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